molecular formula C7H6ClNO2 B1349790 Methyl 2-chloroisonicotinate CAS No. 58481-11-1

Methyl 2-chloroisonicotinate

Cat. No. B1349790
CAS RN: 58481-11-1
M. Wt: 171.58 g/mol
InChI Key: KKOUHTMLFUAAGG-UHFFFAOYSA-N
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Description

“Methyl 2-chloroisonicotinate”, also known as “Methyl 2-chloropyridine-4-carboxylate”, is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 .


Molecular Structure Analysis

“Methyl 2-chloroisonicotinate” has a molecular structure represented by the formula C7H6ClNO2 . The compound is solid at 20°C .


Physical And Chemical Properties Analysis

“Methyl 2-chloroisonicotinate” is a solid at 20°C . It has a density of 1.3±0.1 g/cm3, a boiling point of 253.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 41.0±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 132.5±3.0 cm3 .

Scientific Research Applications

Synthesis of Antifibrinolytic Agents

Methyl 2-chloroisonicotinate has been utilized in the synthesis of antifibrinolytic agents, such as AZD6564, a 3-isoxazolol-containing compound. A notable example is the multikilogram synthesis of AZD6564, achieved through a chromatography-free process starting from methyl 2-chloroisonicotinate. This synthesis involves a Negishi coupling and an enzymatic resolution of a racemic ester (Andersen et al., 2014).

Polymerization Processes

Methyl 2-chloroisonicotinate has also played a role in polymerization processes. An example is its use in the synthesis of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, a monomer that undergoes radical homopolymerization leading to a polymer with a high glass transition temperature (Moszner et al., 2003).

Environmental Impact Assessment

The compound has been studied in the context of environmental science, particularly in assessing its impact when used in agriculture. For instance, the degradation and persistence of chlorpyrifos-methyl, a derivative of methyl 2-chloroisonicotinate, in water bodies adjacent to treated fields has been examined (Padovani & Capri, 2005).

Electrosynthesis and Adsorption Studies

In recent research, the electrosynthesis of zinc hydroxide for the adsorption of hazardous chemicals like 2-(2-methyl-4-chlorophenoxy) propionic acid from water has been studied. This involves understanding the adsorption mechanisms and modeling the process for efficient removal of contaminants (Kamaraj et al., 2018).

Biodegradation and Environmental Remediation

Studies have also focused on the aerobic biodegradation of chlorinated solvents in unsaturated soils, which is relevant for environmental remediation efforts. Methylotrophic bacteria have been investigated for their potential in treating soil contaminated with derivatives of methyl 2-chloroisonicotinate (Closmann & Speitel, 1989).

Safety And Hazards

“Methyl 2-chloroisonicotinate” is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

methyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOUHTMLFUAAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371644
Record name Methyl 2-chloroisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloroisonicotinate

CAS RN

58481-11-1
Record name 4-Pyridinecarboxylic acid, 2-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58481-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloroisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloropyridine-4-carboxylate
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Synthesis routes and methods I

Procedure details

2-Chloropyridine-4-carboxylic acid (15.5 g, 98 mmol) was suspended in methanol (175 ml) and anhydrous hydrogen chloride gas was slowly bubbled through the reaction mixture while cooling in a methanol/water (20/80) dry ice bath. Bubbling was continued for 40 min. during which time the suspension cleared to a partial solution. Ice bath was removed and the reaction mixture was heated to reflux under anhydrous conditions for 30 min. to give a clear yellow solution. The solution was cooled in an ice bath and saturated sodium bicarbonate was slowly added with stirring till the pH was neutral. The organics were removed in vacuo and the product was extracted into ethyl acetate. The ethyl acetate layer was dried over sodium sulfate, filtered, and concentrated in vacuo to yield 2-chloropyridine-4-carboxylic acid methyl ester as a brown liquid.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloroisonicotinic acid (300 mg, 1.91 mmol), potassium carbonate (790 mg, 5.72 mmol) and methyl iodide (360 μL, 5.72 mmol) was dissolved in DMF (4.5 mL) and the solution was stirred at room temperature for 4 hours. The reaction mixture was added with saturated brine and ethyl acetate, and the organic layer was separated, followed by washing with saturated brine. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure to obtain methyl 2-chloroisonicotinate (320 mg, 98%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
790 mg
Type
reactant
Reaction Step One
Quantity
360 μL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2-Chloro-isonicotinic acid (5.10 g, 32.38 mmol) was dissolved in methanol (150 mL). Thionyl chloride (12 mL) was added. This suspension was stirred 5 h at 70° C. and concentrated in vacuo. The residue was dissolved in dichloromethane (250 mL) washed with a solution of 10% aqueous K2CO3 (2×150 mL) dried with MgSO4, filtered and evaporated. Methyl 2-chloropyridine-4-carboxylate SLA 07150 was obtained as a yellow solid (5.06 g, 91%).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
SM Andersen, M Bollmark, R Berg… - … Process Research & …, 2014 - ACS Publications
… multikilogram synthesis of a 3-isoxazolol containing antifibrinolytic agent, AZD6564, has been developed in eight steps and 7% overall yield starting from methyl 2-chloroisonicotinate. …
Number of citations: 24 pubs.acs.org
P Kocienski - Synfacts, 2014 - thieme-connect.com
… chain to methyl 2-chloroisonicotinate (A) and (2) an enzymatic kinetic resolution of the racemic ester D. Comment: Iron-catalyzed cross-coupling between methyl 2-chloroisonicotinate (A…
Number of citations: 0 www.thieme-connect.com
A Verena, H Merkens, HT Kuo, J Zeisler, S Bendre… - 2023 - Soc Nuclear Med
… To synthesize AV02053 and AV02070, commercially available methyl 6-chloronicotinate and methyl 2-chloroisonicotinate, respectively, were first coupled with N-Boc-N,N’-dimethyl-1,2-…
Number of citations: 0 jnm.snmjournals.org
BM Adger, R Bannister, NJ Lewis… - Journal of the Chemical …, 1988 - pubs.rsc.org
… A solution of methyl 2-chloroisonicotinate (13) (2.0 g, 12 mmol) in methyl acetate (20 ml) was treated with sodium methoxide (0.96 g, 18 mmol). The resulting mixture was refluxed for …
Number of citations: 2 pubs.rsc.org
HJ Jung, HJ Park, YG Shin, YS Kim… - Bulletin of the Korean …, 2008 - koreascience.kr
… 2) is started from methyl 2chloroisonicotinate, due to the commercial unavailability of 2- methoxynicotinaldehyde (8). For the synthesis of 8, methyl 2-chloroisonicotinate was first reacted …
Number of citations: 1 koreascience.kr
CW Somawardhana, M Sajjad, JK Amartey… - International journal of …, 1991 - Elsevier
… Methyl 2-chloroisonicotinate (3) … oxychloride in boiling water for 4h (Hamana and Yamazaki, 1961), a method that yielded only 2% of methyl 2-chloroisonicotinate …
Number of citations: 14 www.sciencedirect.com
M Dias, R Mornet, M Laloue - Bioorganic & Medicinal Chemistry, 1995 - Elsevier
… The urea 1 was prepared from methyl 2chloroisonicotinate 1~ (3) (Scheme 1). This ester was heated at 150 C in a sealed tube with hydrazine hydrate to give the dihydrazino derivative 4…
Number of citations: 13 www.sciencedirect.com
SH Watterson, Z Xiao, DS Dodd… - Journal of medicinal …, 2010 - ACS Publications
… Spirocyclic hydantoin intermediate 6 was heated neat with commercially available methyl 2-chloroisonicotinate at 96 C to give the intermediate ester (15) in 37% yield. Subsequent …
Number of citations: 46 pubs.acs.org
JK Seydel, KJ Schaper, E Wempe… - Journal of Medicinal …, 1976 - ACS Publications
Quantitative structure-activity studies have been performedfor a series of 2-substituted isonicotinic acid hydrazides by correlating electronic, steric, and lipophilic properties of the …
Number of citations: 110 pubs.acs.org
MG Lobello, S Fantacci, N Manfredi, C Coluccini… - Thin solid films, 2014 - Elsevier
… Hexamethyldistannane (210 μL, 334 mg, 1.02 mmol) and tetrakis(triphenylphosphine)palladium (0) (70 mg, 0.06 mmol) were added to a solution of methyl 2-chloroisonicotinate (100 mg…
Number of citations: 7 www.sciencedirect.com

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